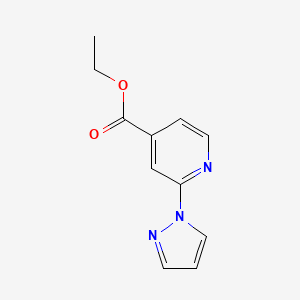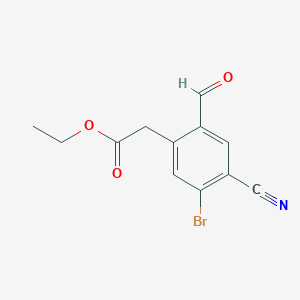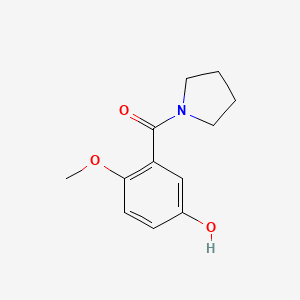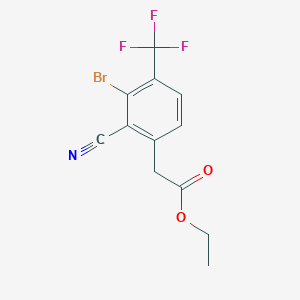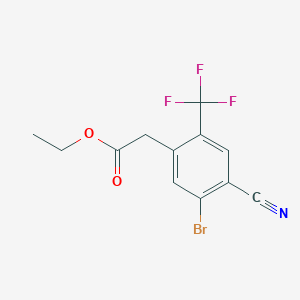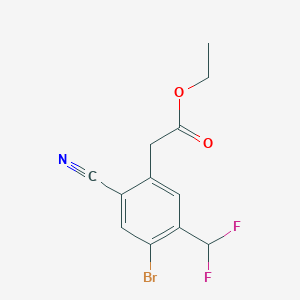methylamine CAS No. 1864672-05-8](/img/structure/B1414124.png)
[(4-Bromo-3-methylphenyl)methyl](ethyl)methylamine
説明
“(4-Bromo-3-methylphenyl)methylmethylamine” is a chemical compound with the CAS Number: 149104-95-0 . It has a molecular weight of 214.1 . The IUPAC name for this compound is 1-(4-bromo-3-methylphenyl)-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for “(4-Bromo-3-methylphenyl)methylmethylamine” is 1S/C9H12BrN/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(4-Bromo-3-methylphenyl)methylmethylamine” is a liquid at room temperature . It has a molecular weight of 214.1 .
科学的研究の応用
Synthesis and Characterization in Organic Chemistry
Research in organic chemistry has explored the synthesis and characterization of compounds related to (4-Bromo-3-methylphenyl)methyl](ethyl)methylamine. One study describes the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindoles-3-ethoxycarbonyl, showcasing the versatility of brominated compounds in complex organic syntheses (Dan, 2006). Similarly, the synthesis of various substituted methylamines, ethylamines, and acetic acids with potential biological activities has been investigated, highlighting the broad applicability of these compounds in chemistry (Beaton, Chapman, Clarke, & Willis, 1976).
Pharmacological Potential and Anticancer Research
In the field of pharmacology, certain derivatives of benzothiophen, which are structurally similar to (4-Bromo-3-methylphenyl)methyl](ethyl)methylamine, have been studied for their potential biological activity. A study on the synthesis and in vitro evaluation of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives highlights their potential as anticancer agents, demonstrating the relevance of these compounds in medicinal chemistry (Chapman, Clarke, Gore, & Sharma, 1971).
Metabolism and Toxicological Studies
The metabolism of similar compounds in biological systems has also been a subject of study. For instance, research on the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats has provided insights into the metabolic pathways and potential toxicity of these compounds, which is crucial for understanding their pharmacokinetics and safety profile (Schweinsberg, Döring, Kouros, & Rieth, 1979).
Innovative Applications in Drug Design
Research has also focused on the innovative use of brominated compounds in drug design. A study on the synthesis of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/ methylquinolin-2(1H)-one and its evaluation as an anticancer agent demonstrates the ongoing exploration of these compounds in developing new therapeutic agents (Bajaj, Desai, Dighe, Naik, & Biradar, 2017).
Safety and Hazards
特性
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)8-10-5-6-11(12)9(2)7-10/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDIFUFTGIRGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-methylphenyl)methyl](ethyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



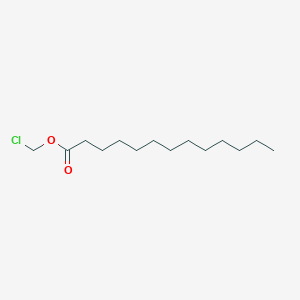
![Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate](/img/structure/B1414042.png)
